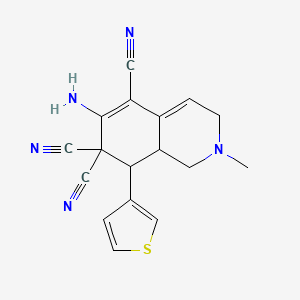
N2-Fmoc-N2,N5-dimethyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Fmoc-N2,N5-dimethyl-L-glutamine: is a derivative of glutamine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two methyl groups attached to the nitrogen atoms of the glutamine molecule . It is typically a white to off-white solid with good solubility properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N2-Fmoc-N2,N5-dimethyl-L-glutamine involves multiple steps, starting from L-glutamic acid. The synthetic route generally includes the protection of the amino group, followed by methylation and subsequent deprotection steps to yield the target compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in production .
Analyse Des Réactions Chimiques
Types of Reactions: N2-Fmoc-N2,N5-dimethyl-L-glutamine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Methylation: Dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, removal of the Fmoc group yields N2,N5-dimethyl-L-glutamine, which can be further modified .
Applications De Recherche Scientifique
Chemistry: N2-Fmoc-N2,N5-dimethyl-L-glutamine is used as a building block in peptide synthesis.
Biology and Medicine: In biological research, this compound is used to study the role of glutamine derivatives in cellular processes.
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of N2-Fmoc-N2,N5-dimethyl-L-glutamine involves its interaction with specific molecular targets. The Fmoc group provides protection during synthesis, allowing for selective reactions at other sites. Upon removal of the Fmoc group, the compound can interact with enzymes and other proteins, influencing their activity and function . The methyl groups enhance the compound’s stability and solubility, facilitating its use in various applications .
Comparaison Avec Des Composés Similaires
N2-Fmoc-L-glutamine: Lacks the methyl groups, making it less stable and less soluble compared to N2-Fmoc-N2,N5-dimethyl-L-glutamine.
N2,N5-dimethyl-L-glutamine: Does not have the Fmoc group, limiting its use in peptide synthesis.
Uniqueness: this compound stands out due to its dual protection and methylation, which provide enhanced stability and versatility in chemical synthesis. Its unique structure allows for selective modifications, making it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C22H24N2O5 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-(methylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C22H24N2O5/c1-23-20(25)12-11-19(21(26)27)24(2)22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,25)(H,26,27)/t19-/m0/s1 |
Clé InChI |
PATYJEFSFJQLMX-IBGZPJMESA-N |
SMILES isomérique |
CNC(=O)CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CNC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
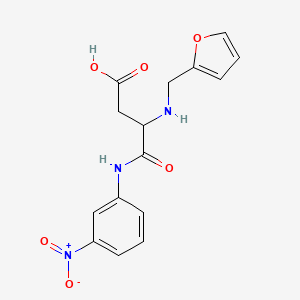
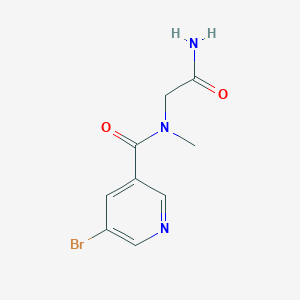
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
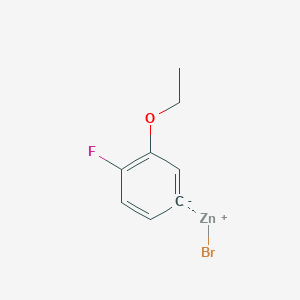
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
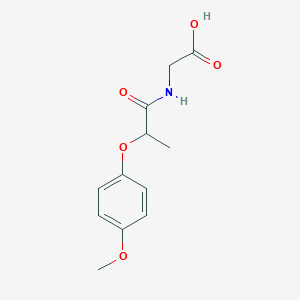

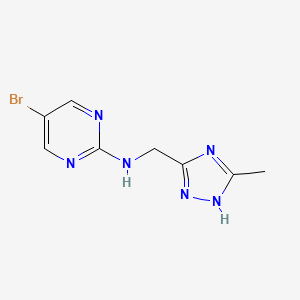
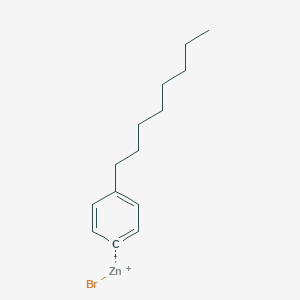
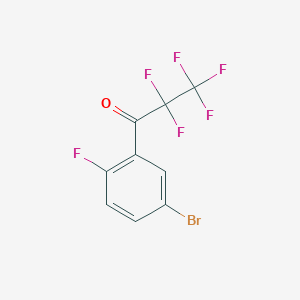
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)
